1-METHYL-3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholinylsulfonyl group, and a phenylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the phenylamino carbonyl group: This step involves the reaction of the methylated pyrazole with an appropriate phenyl isocyanate derivative.
Incorporation of the morpholinylsulfonyl group: The final step involves the sulfonylation of the phenyl ring using a morpholinylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-METHYL-3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-methyl-3-({[3-(4-piperidinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a piperidinylsulfonyl group instead of a morpholinylsulfonyl group.
Uniqueness
1-METHYL-3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-methyl-3-[(3-morpholin-4-ylsulfonylphenyl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-19-10-13(16(22)23)14(18-19)15(21)17-11-3-2-4-12(9-11)27(24,25)20-5-7-26-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,17,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARAHSYQWUHBOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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